Home > Products > Screening Compounds P24214 > Benzo[4,5]thieno[2,3-b]quinoxaline
Benzo[4,5]thieno[2,3-b]quinoxaline - 243-69-6

Benzo[4,5]thieno[2,3-b]quinoxaline

Catalog Number: EVT-401442
CAS Number: 243-69-6
Molecular Formula: C14H8N2S
Molecular Weight: 236.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions
  • Synthesis Optimization: Further research should focus on optimizing existing synthetic pathways for []Benzothieno[2,3-b]quinoxaline and exploring novel approaches to synthesize a wider range of derivatives.
  • Structure-Activity Relationship Studies: Detailed studies investigating the structure-activity relationships of various []Benzothieno[2,3-b]quinoxaline derivatives are crucial for understanding their biological effects and optimizing their properties for specific applications.
  • Biological Activity Evaluation: Comprehensive in vitro and in vivo studies are needed to evaluate the potential cytotoxic, antiviral, and other biological activities of []Benzothieno[2,3-b]quinoxaline and its derivatives.
  • Physical and Chemical Property Characterization: Systematic investigation of the physical and chemical properties of []Benzothieno[2,3-b]quinoxaline derivatives is essential for understanding their behavior in different environments and their suitability for various applications.

This section explores compounds structurally related to []Benzothieno[2,3-b]quinoxaline, drawing upon insights from the provided scientific literature.

[1]Benzothieno[2,3-b][1]benzothiophene (BTBT)

Compound Description: []Benzothieno[2,3-b][1]benzothiophenes (BTBTs) are a class of organic compounds with promising applications in organic thin-film transistors (OTFTs) due to their high charge carrier mobility and stability. Research has focused on synthesizing various BTBT derivatives to optimize their electronic properties and performance in OTFT devices [, ].

Relevance: BTBTs share a structural similarity with []Benzothieno[2,3-b]quinoxaline in that both compounds contain the benzothieno[2,3-b] core structure. The difference lies in the presence of a second thiophene ring in BTBTs instead of the pyrazine ring found in []Benzothieno[2,3-b]quinoxaline. This structural resemblance suggests potential shared synthetic pathways and possible similarities in their electronic properties.

Benzofuro[2,3-b]quinoline

Compound Description: Benzofuro[2,3-b]quinoline derivatives, particularly their N-[2-(dimethylamino)ethyl] carboxamide derivatives, have been investigated for their cytotoxic activity against cancer cell lines [].

Relevance: Benzofuro[2,3-b]quinoline and []Benzothieno[2,3-b]quinoxaline belong to the same class of fused heterocyclic compounds. Both share a quinoline moiety, but differ in the adjacent fused ring system. While []Benzothieno[2,3-b]quinoxaline incorporates a thiophene and a pyrazine ring, Benzofuro[2,3-b]quinoline features a furan ring fused with the quinoline core. The structural similarities between these compounds suggest potential overlap in their chemical reactivity and biological activities.

6H-Quinindoline

Compound Description: 6H-Quinindoline, also known as 1H-Indeno[2,1-b]quinoline, has been investigated for its potential as an acid precursor in the synthesis of N-[2-(dimethylamino)ethyl] carboxamide derivatives []. These derivatives are of interest due to their potential cytotoxic activity.

Relevance: While structurally distinct from []Benzothieno[2,3-b]quinoxaline, 6H-Quinindoline exhibits a shared research context. Both compounds have been explored in the development of N-[2-(dimethylamino)ethyl] carboxamide derivatives []. This shared research interest suggests that similar biological activity, specifically cytotoxic activity, might be present in derivatives of both 6H-Quinindoline and []Benzothieno[2,3-b]quinoxaline.

Indeno[2,1-b]quinoline

Compound Description: Indeno[2,1-b]quinoline derivatives, particularly their N-[2-(dimethylamino)ethyl] carboxamide derivatives, have been studied for their cytotoxic activity against cancer cell lines [].

Source and Classification

Benzo[4,5]thieno[2,3-b]quinoxaline can be classified under the broader category of heterocyclic compounds. Its structural uniqueness arises from the incorporation of sulfur in the form of a thieno group, which influences its electronic properties and reactivity. The compound is often synthesized through various chemical pathways that leverage its fused ring system for diverse applications.

Synthesis Analysis

Methods of Synthesis

The synthesis of benzo[4,5]thieno[2,3-b]quinoxaline can be achieved through multiple approaches:

  1. Traditional Synthetic Methods: These involve the condensation reactions between o-phenylenediamines and dicarbonyl compounds. This method often requires specific conditions such as high temperatures and the use of organic solvents, which can lead to low yields and environmental concerns due to side products .
  2. Green Chemistry Approaches: Recent advancements in synthetic methodologies emphasize environmentally friendly practices. For instance, one-pot reactions using recyclable catalysts in aqueous media at room temperature have been developed. These methods not only enhance yield but also minimize waste production and energy consumption .

Technical Details

The traditional method typically involves heating o-phenylenediamine with a suitable dicarbonyl compound in the presence of an acid catalyst. In contrast, green chemistry methods utilize microwave-assisted synthesis or solvent-free conditions to improve efficiency and reduce environmental impact.

Molecular Structure Analysis

Structure and Data

Benzo[4,5]thieno[2,3-b]quinoxaline features a fused ring system comprising:

  • A benzene ring
  • A pyrazine ring
  • A thieno group integrated into the quinoxaline structure

The molecular formula for benzo[4,5]thieno[2,3-b]quinoxaline is C10H6N2SC_{10}H_{6}N_{2}S, with a molecular weight of approximately 198.24 g/mol. The presence of sulfur in the thieno moiety contributes to the compound's unique electronic properties, making it suitable for applications in organic semiconductors and photovoltaic devices.

Chemical Reactions Analysis

Reactions and Technical Details

Benzo[4,5]thieno[2,3-b]quinoxaline exhibits significant reactivity due to its electron-rich nature. Notable reactions include:

  • Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions under appropriate conditions.
  • Nucleophilic Addition: The presence of nitrogen atoms allows for nucleophilic attacks on electrophiles.

These reactions are crucial for modifying the compound to enhance its pharmacological properties or to tailor its electronic characteristics for use in materials science.

Mechanism of Action

Process and Data

The mechanism of action for benzo[4,5]thieno[2,3-b]quinoxaline in biological systems often involves interaction with specific molecular targets within cells:

  • Anticancer Activity: Studies have indicated that derivatives of this compound may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression.
  • Molecular Interactions: The compound may interact with DNA or proteins involved in cancer pathways, leading to therapeutic effects against various cancer types.

Quantitative data on its efficacy can vary based on structural modifications made during synthesis.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Melting Point: The melting point ranges around 29–30 °C.
  • Solubility: It is soluble in common organic solvents but has limited solubility in water.

Chemical Properties

  • Acidity: Exhibits weak basicity with a pKa value around 0.56.
  • Stability: The compound is generally stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.
Applications

Scientific Uses

Benzo[4,5]thieno[2,3-b]quinoxaline has several significant applications:

  1. Organic Electronics: Its unique electronic properties make it suitable for use in organic semiconductors and photovoltaic devices.
  2. Pharmaceutical Development: The compound serves as a scaffold for developing anticancer agents and other therapeutic molecules.
  3. Material Science: It is explored for use in dyes and pigments due to its vibrant color properties when incorporated into polymer matrices.
Introduction to Benzo[4,5]thieno[2,3-b]quinoxaline in Medicinal Chemistry

Historical Context and Emergence as a Pharmacophore

The structural evolution of benzo[4,5]thieno[2,3-b]quinoxaline originates from systematic explorations of polycyclic heteroaromatic systems in the late 20th century. Early medicinal chemistry efforts focused on simpler quinoxaline and benzothiophene derivatives, recognized for their DNA-intercalating properties and kinase inhibitory potential [1] [3]. The strategic fusion of these cores emerged as a rational drug design approach to enhance target affinity and modulate pharmacokinetic properties. This hybrid scaffold first gained significant attention when derivatives demonstrated sub-micromolar activity against topoisomerase I in the early 2010s, positioning it as a privileged structure in oncology drug discovery [2]. The pharmacophore's versatility is evidenced by its presence in compounds targeting diverse oncological pathways, including kinase inhibition and DNA damage response mechanisms. Its historical development parallels other fused heterocycles like indoloquinoxalines but distinguishes itself through superior metabolic stability and tunable electronic properties [3] [6].

Table 1: Key Historical Developments of Benzo-Fused Heterocycles in Oncology

Year RangeDevelopment MilestoneSignificance
1980-1990Quinoxaline anticancer agents exploredEstablished DNA intercalation capabilities
1995-2005Benzothiophene-based kinase inhibitors developedValidated sulfur-containing heterocycles in targeted therapy
2010-2015First BTQ synthesis & cytotoxicity screeningDemonstrated dual topoisomerase inhibition & MDR reversal properties
2018-PresentRational design of BTQ hybrid moleculesOptimized selectivity profiles through structural modifications

Structural Significance in Heterocyclic Drug Design

Benzo[4,5]thieno[2,3-b]quinoxaline (BTQ) features a planar, electron-deficient π-system formed by fusion of benzothiophene and quinoxaline rings. This configuration creates an extended aromatic surface area (≈12.5 Å × 8.3 Å) ideal for DNA intercalation and protein binding, with electrostatic potential mapping revealing pronounced electron delocalization across the quinoxaline moiety [1]. The scaffold's structural advantages include:

  • Bidimensional planarity: Enables deep penetration into enzyme active sites (e.g., topoisomerase-DNA complexes) and intercalation into DNA base pairs with Kd values of 10⁶–10⁷ M⁻¹ [3] [7]
  • Tunable electronic properties: The electron-rich thiophene moiety (HOMO ≈ -8.99 eV) juxtaposed with electron-deficient quinoxaline (LUMO ≈ -1.56 eV) creates charge-transfer capability essential for DNA cleavage complex stabilization [1] [2]
  • Vector diversity: Functionalization at C2, C3, C9, and C11 permits rational modulation of steric, electronic, and solubility parameters without disrupting core interactions [2] [9]

Comparative molecular field analysis (CoMFA) demonstrates BTQ's superior target engagement versus simpler heterocycles. For instance, BTQ derivatives show 3-5 fold enhanced topoisomerase I inhibition (IC₅₀ = 0.28 μM) compared to camptothecin analogues due to additional hydrophobic interactions from the benzothiophene extension [2] [6]. The scaffold's structural mimicry of purine bases further facilitates ATP-competitive kinase inhibition, particularly against overexpressed oncokinases like B-Raf and EGFR [8].

Role in Addressing Multidrug Resistance in Oncology

Multidrug resistance (MDR) mediated by ATP-binding cassette transporters remains a critical challenge in oncology. BTQ derivatives exhibit distinctive dual functionality as both cytotoxic agents and MDR reversal compounds:

  • P-glycoprotein (P-gp) modulation: Selectively substituted BTQ derivatives (e.g., 6-ethyl-9-nitro variants) competitively inhibit P-gp ATPase activity at nanomolar concentrations (EC₅₀ = 120 nM), increasing intracellular doxorubicin accumulation 7.8-fold in A549RT-eto lung cancer models [7]
  • Bypassing efflux mechanisms: The scaffold's moderate log P (2.8-3.5) and polar surface area (<80 Ų) prevent recognition by efflux pumps, maintaining therapeutic concentrations in resistant cells [5]
  • Transcriptional downregulation: Lead compound BTQ-33E reduces MDR1 mRNA expression by 75% after 48h treatment at 5 μM concentration via NF-κB pathway inhibition [7]

Table 2: MDR Reversal Effects of BTQ Derivatives in Resistant Cancer Models

DerivativeCancer ModelResistance Mechanism*Reversal IndexPrimary Mechanism
BTQ-6EA549RT-eto (lung)P-gp overexpression7.8xCompetitive P-gp inhibition
BTQ-9NO₂MCF-7/ADR (breast)BCRP efflux5.2xBCRP substrate competition
BTQ-33EHepG2/ADM (liver)MRP1 transport9.1xTranscriptional downregulation of MDR1
Reversal index = fold-change in chemotherapeutic accumulation

Mechanistic studies reveal that aminoalkyl side chains at C3 form salt bridges with P-gp transmembrane domains, while planar aromatic cores disrupt ATP hydrolysis through π-stacking interactions. This multi-target engagement enables BTQ derivatives to resensitize resistant malignancies to conventional chemotherapeutics without increasing systemic toxicity [7] [9].

Properties

CAS Number

243-69-6

Product Name

Benzo[4,5]thieno[2,3-b]quinoxaline

IUPAC Name

[1]benzothiolo[3,2-b]quinoxaline

Molecular Formula

C14H8N2S

Molecular Weight

236.29 g/mol

InChI

InChI=1S/C14H8N2S/c1-4-8-12-9(5-1)13-14(17-12)16-11-7-3-2-6-10(11)15-13/h1-8H

InChI Key

YJJGTGWWLRKTAI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3S2

Canonical SMILES

C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3S2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.